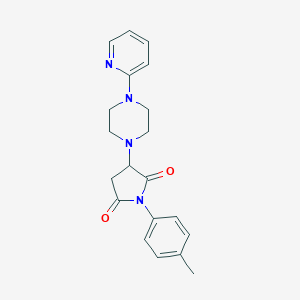![molecular formula C23H14N4O2S B304540 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one](/img/structure/B304540.png)
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in cancer treatment.
作用機序
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one is a prodrug that is activated under hypoxic conditions. The activation of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one leads to the release of cytotoxic agents, such as bromo-isophosphoramide mustard (Br-IPM), which selectively target hypoxic tumor cells. Br-IPM is a DNA cross-linking agent that inhibits DNA replication and induces cell death. The selective targeting of hypoxic tumor cells makes 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has been shown to have a favorable safety profile in clinical trials. It has been well-tolerated by patients and has shown promising results in the treatment of various types of cancer, including pancreatic cancer, soft tissue sarcoma, and non-small cell lung cancer. 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of tumors.
実験室実験の利点と制限
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has several advantages for lab experiments, including its selective targeting of hypoxic tumor cells, its favorable safety profile, and its potential for combination therapy with traditional chemotherapy and radiation therapy. However, there are also some limitations, including the need for hypoxic conditions to activate the prodrug and the potential for resistance to develop over time.
将来の方向性
There are several future directions for research on 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one, including the development of new methods for activating the prodrug under normoxic conditions, the identification of biomarkers to predict response to therapy, and the exploration of combination therapy with other targeted agents. Additionally, further research is needed to understand the mechanisms of resistance to 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one and to develop strategies to overcome resistance.
合成法
The synthesis of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one involves the reaction of 4-methylphenylisocyanate with 4,5-dimethyl-2-nitroimidazole to form the intermediate compound, which is then reacted with 2-chloro-4,5-dimethylthiophene-3-carboxylic acid to obtain 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one. The overall yield of the synthesis is around 15%, and the purity of the final product is greater than 99%.
科学的研究の応用
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has been extensively studied in preclinical and clinical trials for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy. 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one is activated under low oxygen conditions, leading to the release of cytotoxic agents that selectively kill hypoxic tumor cells. This makes it a promising candidate for combination therapy with traditional chemotherapy and radiation therapy.
特性
製品名 |
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one |
|---|---|
分子式 |
C23H14N4O2S |
分子量 |
410.4 g/mol |
IUPAC名 |
6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one |
InChI |
InChI=1S/C23H14N4O2S/c1-11-7-9-13(10-8-11)16-17-20-21(23(28)29-12(2)24-20)30-22(17)25-18-14-5-3-4-6-15(14)26-27-19(16)18/h3-10H,1-2H3 |
InChIキー |
IMJBJYKRURPSCF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)




![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)


![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304476.png)
![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304477.png)

